1-Benzyl-1,3-benzodiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylbenzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYBXATLKLSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 1,3 Benzodiazol 4 Amine and Its Analogs
Strategies for the Construction of the 1,3-Benzodiazole Ring System
The formation of the benzimidazole (B57391) core is a critical step in the synthesis of 1-benzyl-1,3-benzodiazol-4-amine. Various methods have been developed for the construction of this heterocyclic system, ranging from classical condensation reactions to modern catalytic approaches.
Cyclocondensation Reactions involving o-Phenylenediamines
The most traditional and widely employed method for synthesizing the benzimidazole skeleton is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This reaction typically requires harsh acidic conditions and high temperatures. For the synthesis of a 4-aminobenzimidazole precursor, 1,2,4-triaminobenzene would be the key starting material. The cyclocondensation can be achieved by reacting 1,2,4-triaminobenzene with formic acid or a derivative, which provides the necessary one-carbon unit to form the imidazole (B134444) ring.
A common approach involves heating the o-phenylenediamine with a carboxylic acid in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid. nih.gov The reaction proceeds through the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole.
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| o-Phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl, PPA) | High Temperature | 2-Substituted Benzimidazole | Variable | nih.gov |
| 1,2,4-Triaminobenzene, Formic Acid | Acid Catalyst | Heating | 1H-Benzimidazol-4-amine | - | Conceptual |
Modern Cyclization Approaches (e.g., using carbonyl or cyano group-containing substances)
Modern synthetic strategies have focused on the use of milder and more efficient reagents for the cyclization step. Aldehydes are frequently used as the one-carbon source in the presence of an oxidizing agent. The reaction of an o-phenylenediamine with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to the benzimidazole. Various oxidizing agents have been employed, including sodium metabisulfite. nih.gov
Another modern approach involves the use of carbodiimides. For instance, a liquid-phase synthesis of 2-arylaminobenzimidazoles has been described using diisopropylcarbodiimide (DICDI) and isothiocyanates, showcasing a one-pot cyclodesulfurization process. prepchem.com
| o-Phenylenediamine Derivative | Reagent(s) | Conditions | Product | Reference |
| 4-Cyano-1,2-phenylenediamine | Substituted Benzaldehydes, Na2S2O5 | Ethanol (B145695), Reflux | 2-Aryl-5-cyano-1H-benzimidazoles | nih.gov |
| Polymer-supported o-phenylenediamine | Isothiocyanates, DICDI | Liquid-phase synthesis | 2-Arylaminobenzimidazoles | prepchem.com |
Transition Metal-Catalyzed Ring Closure Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzimidazoles, often proceeding under milder conditions and with higher efficiency. Various transition metals, including copper, iron, and palladium, have been utilized. nih.govresearchgate.net
Copper-catalyzed methods are particularly prevalent. For example, copper(I)-catalyzed domino reactions of o-haloanilines with carbodiimides have been developed to afford 2-aminobenzimidazole (B67599) derivatives in good to excellent yields. lookchem.com Iron-catalyzed three-component reactions of a diketone, ammonium (B1175870) acetate, and an aldehyde have also been reported for the synthesis of benzimidazoles. nih.gov While these methods are general for benzimidazole synthesis, their application to the specific synthesis of 4-aminobenzimidazoles would depend on the compatibility of the amino group with the catalytic system.
Green Chemistry Principles in Benzodiazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for benzimidazoles. connectjournals.com These "green" approaches focus on the use of non-toxic solvents (such as water or ethanol), recyclable catalysts, and energy-efficient reaction conditions (like microwave irradiation). nih.gov
For example, the condensation of o-phenylenediamine with aldehydes has been successfully carried out in water or ethanol using various catalysts, including ammonium chloride. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for the preparation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov The use of deep eutectic solvents (DES) as both the reaction medium and catalyst is another innovative green approach. connectjournals.com
Regioselective N1-Benzylation Approaches
Once the 4-aminobenzimidazole core is synthesized, the next critical step is the regioselective introduction of the benzyl (B1604629) group at the N1 position. The presence of two reactive nitrogen atoms in the imidazole ring and the additional amino group at the 4-position makes regioselectivity a significant challenge.
Direct Alkylation Strategies (e.g., using benzyl bromide)
Direct N-alkylation using an alkyl halide, such as benzyl bromide, in the presence of a base is a common method for the N-alkylation of benzimidazoles. However, for an asymmetrically substituted benzimidazole like 4-aminobenzimidazole, this can lead to a mixture of N1 and N3 isomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the benzene (B151609) ring, the solvent, and the base used.
In the case of 4-aminobenzimidazole, the electronic effect of the amino group can influence the nucleophilicity of the N1 and N3 atoms. It is generally observed that electron-donating groups on the benzimidazole ring can affect the site of alkylation. While specific studies on the regioselective benzylation of 4-aminobenzimidazole are limited, studies on related systems suggest that the N1-isomer is often the major product under thermodynamic control. To enhance the selectivity, the reaction conditions, such as the choice of base and solvent, must be carefully optimized. For instance, the use of a weaker base and a non-polar solvent may favor the formation of the thermodynamically more stable N1-isomer. In some cases, protection of the 4-amino group might be necessary to prevent side reactions and improve the regioselectivity of the N-benzylation.
A study on the N-alkylation of benzimidazoles in an aqueous basic medium using sodium dodecyl sulfate (B86663) (SDS) has shown to be an efficient method, providing excellent yields of N-1 alkylated products in a short reaction time. The reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides has been reported to yield 1-benzyl-1H-benzo[d]imidazol-2-amines.
| Substrate | Reagent | Conditions | Product | Reference |
| Benzimidazole | Benzyl bromide, Base | Various | N-Benzylbenzimidazole | |
| 1H-Benzo[d]imidazol-2-amine | Benzyl halides | - | 1-Benzyl-1H-benzo[d]imidazol-2-amines | |
| Benzimidazole | Allyl bromide, SDS, Base | Aqueous medium | N-Allylbenzimidazole |
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many nitrogen-containing heterocycles. nih.govresearchgate.net While traditionally applied in cross-coupling contexts like the Buchwald-Hartwig amination, palladium catalysis can also facilitate the cyclization step to form the benzimidazole core itself. For instance, an appropriately substituted N-(2-halophenyl)formamidine could undergo an intramolecular palladium-catalyzed amination to yield the benzimidazole ring.
The versatility of palladium catalysis allows for the use of a wide range of substrates and functional groups. researchgate.net The development of specialized ligands has been crucial in improving catalyst efficiency, reaction rates, and yields. researchgate.net Although less common than condensation methods, palladium-catalyzed cyclization offers an alternative pathway that can be advantageous for complex substrates where traditional methods may fail. For example, the synthesis of 1,4-benzodiazepines, another class of nitrogen-containing heterocycles, often relies on intramolecular palladium-catalyzed N-arylation. nih.gov
Phase-Transfer Catalysis in N-Benzylation
The introduction of the benzyl group onto the N1 position of the benzimidazole ring is a key transformation. Phase-transfer catalysis (PTC) offers a convenient and efficient method for this N-alkylation, avoiding the need for anhydrous solvents and strong, hazardous bases. youtube.comresearchgate.net The reaction is typically performed in a biphasic system (e.g., solid-liquid or liquid-liquid) where a phase-transfer catalyst shuttles the deprotonated benzimidazole anion from the solid or aqueous phase into the organic phase, where it reacts with benzyl halide. researchgate.net
Common phase-transfer catalysts for the N-alkylation of benzimidazoles include quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), as well as crown ethers. youtube.comthieme-connect.com More recently, specialized catalysts such as pyridinophanes and bis-piperidinium compounds have been developed and shown to be highly efficient for the N-alkylation of benzimidazole and related heterocycles. thieme-connect.comgoogle.com This method is generally mild, convenient, and leads to exclusive N-alkylation, making it a powerful strategy for preparing N-benzylbenzimidazole precursors. youtube.com
Protection-Deprotection Strategies for Selective Functionalization
The synthesis of this compound presents a significant regioselectivity challenge. The starting material, 4-aminobenzimidazole, has three potential sites for benzylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the exocyclic C4-amino group. To achieve selective N1-benzylation, the more nucleophilic C4-amino group must first be protected.
A common strategy involves protecting the amine with a group that is stable under the N-alkylation conditions but can be removed cleanly afterward. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The Boc group can be installed on the C4-amine using di-tert-butyl dicarbonate. Following the protection step, N-benzylation can be carried out, and the Boc group is subsequently removed under acidic conditions, such as with hydrochloric acid in dioxane, to yield the desired product. nih.gov
Introduction and Functionalization of the C4-Amine Moiety
The installation of the amine functionality at the C4 position of the benzimidazole core can be achieved through several distinct synthetic routes.
Direct Amination Protocols
Direct C-H amination is a modern and atom-economical approach that involves the formation of a C-N bond directly from a C-H bond, avoiding the need for pre-functionalized substrates like haloarenes. While synthetically attractive, the direct amination of an unactivated C-H bond on a benzimidazole ring is challenging due to issues of reactivity and regioselectivity. Methodologies for the direct amination of other heterocyclic systems, such as benzoxazoles, have been developed using potent organic oxidants, which could conceptually be applied to the benzimidazole scaffold. Such methods often require specific catalysts or reagents to activate the C-H bond and control the position of amination.
Precursor Functionalization and Transformation (e.g., reduction of nitro groups)
A more established and reliable method for introducing the C4-amine is through the reduction of a nitro group precursor. This multi-step process typically begins with the synthesis of a 4-nitrobenzimidazole derivative. A common approach is the condensation of 3-nitro-1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. This can be followed by N-benzylation of the 4-nitrobenzimidazole intermediate.
The final and crucial step is the chemoselective reduction of the nitro group to an amine. A wide variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other reducible functional groups in the molecule. thieme-connect.com The reaction is often high-yielding and provides a straightforward route to the desired 4-aminobenzimidazole core. youtube.comgoogle.com
Table 1: Selected Reagents for the Reduction of Nitroarenes to Anilines
| Reagent System | Typical Conditions | Notes | Citation(s) |
|---|---|---|---|
| Iron (Fe) powder / Formic Acid (HCOOH) | NH4Cl, heat | One-pot procedure for reduction and cyclization. | google.com |
| Zinc (Zn) dust / NaHSO3 | Water, 100°C | Environmentally benign, chemoselective. | thieme-connect.com |
| Sodium Sulfide (Na2S) | Water | Excellent noncompetitive, multi-electron reducing agent. | google.com |
Cross-Coupling Reactions for Amine Introduction (e.g., Buchwald-Hartwig amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. In the context of synthesizing this compound, this strategy would involve the preparation of a 1-benzyl-4-halobenzimidazole (e.g., where the halogen is Br or Cl) as a key intermediate.
This intermediate can then be coupled with an ammonia (B1221849) source or an ammonia equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a broad range of amines. researchgate.net The reaction is known for its excellent functional group tolerance and has become a cornerstone of modern organic synthesis for constructing C-N bonds in complex molecules.
Table 2: Typical Components of a Buchwald-Hartwig Amination System
| Component | Examples | Purpose | Citation(s) |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | The active Pd(0) catalyst is formed in situ. | nih.gov |
| Phosphine Ligand | BINAP, DPPF, (o-biphenyl)P(t-Bu)2 | Stabilizes the Pd center and facilitates the catalytic cycle. | researchgate.net |
| Base | NaOtBu, Cs2CO3, K3PO4 | Deprotonates the amine and facilitates reductive elimination. | nih.govresearchgate.net |
| Amine Source | Ammonia (gas or solution), (NH4)2SO4, LiN(SiMe3)2 | Acts as the nucleophile to form the C-N bond. |
Multicomponent Reaction (MCR) Approaches for Integrated Synthesis
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for combinatorial chemistry and drug discovery.
While a specific MCR for the direct synthesis of this compound is not extensively documented, a plausible approach can be designed based on established methodologies for the synthesis of substituted aminobenzimidazoles. nih.gov A potential three-component reaction could involve a suitably substituted benzene-1,2-diamine derivative, an aldehyde, and an isocyanide.
A proposed MCR for an analog, a substituted 5-aminobenzimidazole, involves the sequential and quantitative replacement of fluorine atoms in 1,5-difluoro-2,4-dinitrobenzene (B51812) with nucleophiles. This is followed by the simultaneous reduction of the dinitro groups to form a 2,4,5-benzenetriamine derivative. This intermediate can then be condensed with an aldehyde to construct the benzimidazole ring. The free amino group can be further modified, for instance, through reaction with anhydrides, isocyanates, or sulfonyl chlorides. nih.gov
Table 1: Plausible Multicomponent Reaction for Substituted 5-Aminobenzimidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |
| 1,5-Difluoro-2,4-dinitrobenzene | Amine (Nucleophile) | Aldehyde | Substituted 5-Aminobenzimidazole | Two diversity points introduced by the amine and aldehyde. |
| Benzil | Aldehyde | Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | A well-established MCR for the imidazole core. |
| 1,2-Diketone | Aldehyde | Amine | 1,2,4,5-Tetrasubstituted Imidazole | Four-component reaction offering high diversity. |
This table presents examples of multicomponent reactions for the synthesis of imidazole and benzimidazole cores, illustrating the principles that could be applied to the synthesis of this compound and its analogs.
Microwave-Assisted and Photochemical Synthetic Techniques
Modern synthetic techniques such as microwave irradiation and photochemical reactions have emerged as powerful tools to accelerate and improve the synthesis of heterocyclic compounds, including benzimidazoles.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The synthesis of benzimidazole derivatives is particularly amenable to microwave irradiation.
For instance, the synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave activation. In one study, the reaction of N-phenyl-o-phenylenediamine with benzaldehyde (B42025) under microwave irradiation in the presence of a catalytic amount of Er(OTf)3 afforded the desired product in quantitative yield within minutes, under solvent-free conditions. acs.org This methodology could be adapted for the synthesis of this compound by using an appropriately substituted N-benzyl-diamine.
Another relevant example is the microwave-assisted synthesis of 2-aryl-1-benzylbenzimidazoles, which are structurally similar to the target compound. nih.gov These reactions are typically completed in minutes with high yields, demonstrating the efficiency of this technique.
Table 2: Microwave-Assisted Synthesis of Benzimidazole Analogs
| Reactants | Catalyst/Solvent | Time | Yield | Reference |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1 mol%), solvent-free | 5 min | 99% | acs.org |
| o-Phenylenediamine, Aromatic Aldehyde | None, solvent-free | 6 min | High | nih.gov |
This table provides examples of the significant rate enhancements and high yields achieved in the microwave-assisted synthesis of benzimidazole derivatives.
Photochemical Synthetic Techniques:
Photochemical reactions, which are initiated by light, offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. In the context of benzimidazole synthesis, photochemical methods represent an advanced and still-developing area.
One reported photochemical approach involves the conversion of indazoles into benzimidazoles through irradiation. nih.gov This method leverages the distinct photochemical properties of these isomeric heterocycles to induce a rearrangement. Another strategy involves the photochemical cyclization of aminated N,N'-dibenzenesulphonyl-1,4-benzoquinone di-imines to form benzimidazole derivatives. rsc.org
Table 3: Photochemical Synthesis Approaches for Benzimidazoles
| Starting Material | Reaction Type | Product | Key Feature | Reference |
| Indazole | Photochemical Rearrangement | Benzimidazole | Isomeric conversion under irradiation. | nih.gov |
| Aminated N,N'-dibenzenesulphonyl-1,4-benzoquinone di-imine | Photochemical Cyclization | Benzimidazole derivative | Novel ring formation process. | rsc.org |
| Aromatic Aldehyde, o-Phenylenediamine | Visible-light photocatalysis | Benzimidazole | Mild, metal-free conditions. | rsc.org |
This table highlights different photochemical strategies that have been employed for the synthesis of the benzimidazole ring system.
Elucidation of Reaction Mechanisms in 1 Benzyl 1,3 Benzodiazol 4 Amine Synthesis and Derivatization
Mechanistic Pathways for Benzodiazole Ring Formation
The construction of the benzimidazole (B57391) ring system, the heterocyclic core of the target molecule, typically begins with an o-phenylenediamine (B120857) derivative. In the case of 1-benzyl-1,3-benzodiazol-4-amine, this precursor would be 3-aminobenzene-1,2-diamine. The formation of the imidazole (B134444) portion of the molecule can proceed through several mechanistic pathways, primarily involving condensation with a one-carbon electrophile followed by cyclization and aromatization.
Nucleophilic Addition-Elimination Sequences
One of the most common methods for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an acyl chloride or ester). nih.gov When an acyl chloride is used, the reaction proceeds via a nucleophilic addition-elimination mechanism.
The mechanism initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and forming an N-acylated o-phenylenediamine. The subsequent intramolecular cyclization involves the second amino group attacking the newly formed amide carbonyl. This second nucleophilic addition leads to a five-membered ring intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the aromatic benzimidazole ring.
Oxidative Cyclization Mechanisms
An alternative and widely used pathway involves the reaction of an o-phenylenediamine with an aldehyde under oxidative conditions. nih.gov This method is particularly relevant for synthesizing 2-substituted benzimidazoles. The mechanism begins with the condensation of the o-phenylenediamine and the aldehyde, which forms a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization to form a non-aromatic dihydrobenzimidazole (a benzimidazoline). tandfonline.com
The final and crucial step is the oxidation of the benzimidazoline intermediate to the aromatic benzimidazole. tandfonline.com This aromatization is the driving force for the reaction and requires an oxidizing agent. A variety of oxidants can be employed for this purpose, as detailed in the table below. tandfonline.com The choice of oxidant can influence reaction conditions, yields, and environmental impact. nih.govtandfonline.com
Table 1: Oxidizing Agents Used in Benzimidazole Synthesis
| Oxidizing Agent | Abbreviation | Reference |
|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | tandfonline.com |
| Manganese Dioxide | MnO₂ | tandfonline.com |
| Hydrogen Peroxide/Hydrochloric Acid | H₂O₂/HCl | tandfonline.com |
| Ceric (IV) Ammonium (B1175870) Nitrate | CAN | tandfonline.com |
A proposed mechanism using DDQ as the oxidant involves the initial formation of the benzimidazoline intermediate, followed by hydride abstraction by DDQ to achieve aromatization. tandfonline.com
Detailed Mechanisms of N-Alkylation at the Benzodiazole Nitrogen
The introduction of the benzyl (B1604629) group onto the N1 position of the 4-aminobenzimidazole core is a critical step in the synthesis of the target molecule. This transformation is typically achieved through an N-alkylation reaction.
SN2 Alkylation Mechanisms
The N-alkylation of benzimidazoles with alkyl halides, such as benzyl chloride, generally proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. In this reaction, the benzimidazole nitrogen acts as the nucleophile. The benzimidazole ring contains two nitrogen atoms, N1 and N3, which are in tautomeric equilibrium. chemicalbook.com Either nitrogen can potentially act as the nucleophile.
The reaction is initiated by the attack of the lone pair of electrons from one of the ring nitrogens on the electrophilic methylene (B1212753) carbon of the benzyl chloride. This attack occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously with the breaking of the carbon-chlorine bond. The chloride ion is displaced as the leaving group. The presence of a base is often required to deprotonate the benzimidazole, enhancing its nucleophilicity and neutralizing the acid generated if the starting material is a salt.
Role of Electron-Donating Groups in Enhancing Reactivity
This enhanced electron density, particularly at the ring nitrogens, increases their nucleophilicity. A more nucleophilic nitrogen atom will react more readily with the electrophilic benzyl chloride, facilitating the S_N2 alkylation. Research suggests that electron-donating groups on aromatic aldehydes lead to faster reactions in the synthesis of benzimidazoles, which supports the principle that increased electron density enhances the key nucleophilic steps. researchgate.net Therefore, the 4-amino substituent in the precursor is expected to activate the benzimidazole ring towards N-benzylation.
Mechanisms of Amine Group Transformations (e.g., Acylation via Schotten-Baumann conditions)
The exocyclic primary amine at the 4-position of this compound can undergo various transformations, with acylation being a common example to produce amides. The Schotten-Baumann reaction provides a robust method for this transformation. iitk.ac.inbyjus.com
The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide. chemistnotes.comorganic-chemistry.org The mechanism is a nucleophilic acyl substitution. iitk.ac.in
The reaction proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (the 4-amino group) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. iitk.ac.inchemistnotes.com
Deprotonation: The added base (hydroxide ion) removes a proton from the positively charged nitrogen atom in the tetrahedral intermediate. chemistnotes.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. chemistnotes.com
The base plays a crucial dual role in this reaction. It neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. byjus.comorganic-chemistry.org This ensures that the reaction can go to completion. The use of a biphasic system (an organic solvent for the reactants and an aqueous phase for the base) is characteristic of Schotten-Baumann conditions. organic-chemistry.org
Table 2: Key Mechanistic Steps in Schotten-Baumann Acylation
| Step | Description | Key Species |
|---|---|---|
| 1 | Nucleophilic attack | Amine lone pair, Acyl chloride carbonyl carbon |
| 2 | Formation of intermediate | Tetrahedral intermediate |
| 3 | Collapse of intermediate | Elimination of chloride leaving group |
Investigation of Catalytic Cycles in Metal-Mediated Reactions
The introduction of the benzyl group onto the N1-position of the 4-aminobenzimidazole scaffold is typically achieved through metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems are widely employed for such transformations. The catalytic cycles for these reactions, while distinct, share common fundamental steps: oxidative addition, ligand exchange/coordination, and reductive elimination.
Palladium-Catalyzed N-Benzylation (Buchwald-Hartwig Amination Analogue):
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. researchgate.net The catalytic cycle for the N-benzylation of 4-aminobenzimidazole, analogous to the classical Buchwald-Hartwig reaction, is believed to proceed as follows:
Oxidative Addition: The cycle initiates with the oxidative addition of the benzyl halide (e.g., benzyl bromide) to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate.
Amine Coordination and Deprotonation: The 4-aminobenzimidazole substrate then coordinates to the palladium(II) center. In the presence of a base, the benzimidazole N-H proton is abstracted, forming a palladium(II)-amido complex.
Reductive Elimination: The final step is the reductive elimination from the palladium(II)-amido complex, which forms the desired C-N bond of this compound and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands are often employed to promote both the oxidative addition and the reductive elimination steps. researchgate.net
Copper-Catalyzed N-Benzylation (Ullmann Condensation Analogue):
Copper-catalyzed N-arylation and N-alkylation reactions, often referred to as Ullmann-type couplings, provide an alternative and often more economical route to N-substituted benzimidazoles. nih.gov A plausible catalytic cycle for the copper-catalyzed N-benzylation of 4-aminobenzimidazole involves the following steps:
Ligand Exchange/Salt Formation: The copper(I) catalyst, often in the form of CuI, reacts with the 4-aminobenzimidazole in the presence of a base to form a copper(I)-benzimidazolide intermediate.
Oxidative Addition: The benzyl halide then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
Reductive Elimination: This is followed by reductive elimination from the copper(III) species to yield the N-benzylated product and regenerate the active copper(I) catalyst.
The presence of a suitable ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates and facilitating the key steps of the cycle. nih.gov
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is scarce, data from related N-alkylation reactions of benzimidazoles can provide valuable insights.
The rate of N-alkylation of benzimidazoles is influenced by several factors, including the nature of the alkylating agent, the catalyst system (metal and ligand), the base, the solvent, and the temperature. researchgate.net
Table 1: Representative Kinetic Data for N-Alkylation of Benzimidazole Derivatives (Model System)
| Entry | Alkylating Agent | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Benzyl Bromide | None | K₂CO₃ | Acetone | RT | 2 h | 92 | researchgate.net |
| 2 | Cetyl Bromide | None | NaOH/SDS | Water | 60 | - | 95 | lookchem.com |
| 3 | Benzyl Bromide | Cu(acac)₂ | - | DMF | - | - | High | researchgate.net |
| 4 | Benzyl Bromide | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 16 h | 91 (conversion) | researchgate.net |
This table presents data from model systems and not the specific synthesis of this compound.
The data in Table 1 illustrates several key points:
N-alkylation can proceed without a metal catalyst, but often requires harsher conditions or more reactive alkylating agents. researchgate.net
The use of phase-transfer catalysts like SDS can enhance reaction rates in aqueous media. lookchem.com
Both copper and palladium catalysts are effective, with the choice of ligand being crucial for palladium-catalyzed systems. researchgate.netresearchgate.net
Research Findings on Reaction Rates:
Influence of the Metal: Copper-catalyzed reactions often proceed under milder conditions and can be more cost-effective than their palladium-catalyzed counterparts. However, palladium catalysts can sometimes offer a broader substrate scope and higher functional group tolerance. nih.govnih.gov
Substrate Effects: The electronic and steric properties of the benzimidazole substrate and the benzyl halide can also impact the reaction rate. Electron-withdrawing groups on the benzyl halide can increase its reactivity towards oxidative addition, while steric hindrance on either reactant can slow down the reaction.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzyl 1,3 Benzodiazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. For 1-Benzyl-1,3-benzodiazol-4-amine, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the benzimidazole (B57391) core, and the amine substituent.
The key expected resonances are:
Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.
Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group typically appear as a multiplet in the aromatic region. The two methylene (B1212753) protons (-CH₂-) connecting the phenyl ring to the benzimidazole nitrogen are expected to produce a characteristic sharp singlet.
Benzimidazole Ring Protons: The three aromatic protons on the benzimidazole core will exhibit signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the positions of the benzyl and amine groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₂- (Benzylic) | ~5.3 - 5.6 | Singlet (s) |
| -NH₂ (Amine) | Broad, variable | Singlet (s, broad) |
| Aromatic Protons (Benzimidazole & Benzyl Rings) | ~6.5 - 8.0 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the 14 unique carbon atoms in its structure.
The expected signals include:
Aliphatic Carbon: A signal corresponding to the benzylic methylene carbon (-CH₂-).
Aromatic Carbons: Multiple signals in the downfield region corresponding to the carbons of the benzyl ring and the benzimidazole core. The chemical shifts of the benzimidazole carbons, particularly C4, C5, C6, and C7, are diagnostic of the substitution pattern. The presence of the electron-donating amine group at the C4 position is expected to shield this carbon, shifting its signal upfield compared to unsubstituted benzimidazole. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- (Benzylic) | ~48 - 52 |
| Aromatic C-H & C-N | ~105 - 145 |
| Aromatic C-NH₂ | ~140 - 150 |
| Aromatic C (ipso-benzyl) | ~135 - 138 |
| Benzimidazole C2 | ~148 - 152 |
Two-dimensional (2D) NMR experiments are crucial for confirming the complex structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It would be used to trace the connectivity of protons within the benzyl ring and the substituted benzene (B151609) ring of the benzimidazole moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as the benzylic -CH₂- group and the C-H carbons of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is vital for piecing together the molecular skeleton. For instance, it would show a correlation from the benzylic methylene protons to the C2 and C7a carbons of the benzimidazole ring, confirming the point of attachment of the benzyl group. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups.
For this compound, the key characteristic bands are:
N-H Stretching: The amine group (-NH₂) is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching from the benzylic -CH₂- group is expected just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system are expected in the 1450-1620 cm⁻¹ region. mdpi.com
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1590-1650 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- |
| C=N and C=C Stretch | 1450 - 1620 | Aromatic Rings |
| N-H Bend | 1590 - 1650 | Primary Amine (-NH₂) |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. It is particularly useful for identifying vibrations of symmetric, non-polar bonds.
In the Raman spectrum of this compound, strong signals would be expected for:
Aromatic Ring Vibrations: The "ring breathing" modes of both the benzyl and benzimidazole rings would produce characteristic and often intense Raman bands.
Symmetric C-C Stretching: Vibrations of the carbon skeleton of the aromatic rings are typically strong in the Raman spectrum.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would also be visible.
Due to the complementary nature of the two techniques, a combined FT-IR and Raman analysis provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Elemental Composition Analysis (C, H, N, S)
Although experimental data from combustion analysis is not available in the literature, the theoretical elemental composition can be calculated from the molecular formula of this compound, which is C₁₄H₁₃N₃. The molecular weight of this compound is 223.28 g/mol .
The expected elemental composition is as follows:
| Element | Symbol | Atomic Mass | Moles in Compound | Mass in Compound | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 75.32% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.87% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.82% |
| Sulfur | S | 32.06 | 0 | 0 | 0.00% |
Note: This table represents theoretical values and has not been confirmed by experimental analysis reported in the available literature.
Due to the absence of the required experimental research findings, a detailed article meeting the specific constraints of the prompt cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 1 Benzyl 1,3 Benzodiazol 4 Amine
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a preferred method for calculating the electronic structure of many-body systems. It would be used to determine the most stable three-dimensional arrangement of atoms in 1-Benzyl-1,3-benzodiazol-4-amine, known as its optimized geometry. This process involves finding the lowest energy state of the molecule, which corresponds to its most probable structure. From this, one could derive bond lengths, bond angles, and dihedral angles.
Basis Set Selection and Exchange-Correlation Functionals in DFT
The accuracy of DFT calculations depends heavily on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets. The exchange-correlation functional, such as B3LYP or PBE0, approximates the complex electron-electron interactions. The selection of these parameters is crucial for obtaining results that correlate well with experimental data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. The analysis would also reveal the spatial distribution of these orbitals across the benzodiazole core, the benzyl (B1604629) group, and the amine substituent.
Interactive Table: Hypothetical Frontier Molecular Orbital Data No data available for this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | N/A |
| ELUMO | N/A |
| Energy Gap (ΔE) | N/A |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, this would highlight the reactivity of the nitrogen atoms in the diazole ring and the amine group.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. Understanding this packing is essential for predicting material properties like solubility and melting point.
Hirshfeld Surface Analysis for Quantitative Contribution of Interactions
Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can decompose the complex network of interactions into contributions from different types of atomic contacts (e.g., H···H, C···H, N···H). This analysis provides a "fingerprint plot" that gives a quantitative summary of the crystal packing. For a molecule like this compound, this would likely reveal the significance of hydrogen bonding from the amine group and π-π stacking from the aromatic rings.
Interactive Table: Hypothetical Hirshfeld Surface Interaction Contributions No data available for this compound.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | N/A |
| C···H/H···C | N/A |
| N···H/H···N | N/A |
| Other | N/A |
Hydrogen Bonding Networks and Energetics
Hydrogen bonding plays a crucial role in the supramolecular chemistry of benzimidazole (B57391) derivatives, influencing their crystal packing and biological activity. In this compound, the primary amine group (-NH2) at the 4-position and the nitrogen atoms within the benzimidazole ring are potential sites for hydrogen bond formation, acting as both donors and acceptors.
Computational studies, typically employing Density Functional Theory (DFT), are used to explore the geometry and energetics of these hydrogen bonds. For instance, calculations on benzimidazole dimers have shown that N-H···N hydrogen bonds are a significant stabilizing interaction. researchgate.netorientaljphysicalsciences.org The interaction energy of such bonds can be quantified through computational methods, providing a measure of their strength. In the case of this compound, both intermolecular and intramolecular hydrogen bonds are conceivable. The amino group can form intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of dimers or extended chains.
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions. For related benzimidazole structures, this analysis has revealed that H···H, O···H/H···O, and N···H/H···N contacts are among the most significant, underscoring the importance of hydrogen bonding in the crystal packing. nih.govnih.gov The energetics of these interactions can be calculated, with typical hydrogen bond energies in benzimidazole systems ranging from -10 to -20 kcal/mol, depending on the specific geometry and surrounding chemical environment. scholarsresearchlibrary.comconicet.gov.ar
Table 1: Illustrative Calculated Hydrogen Bond Parameters for a Benzimidazole Dimer (Note: This data is for a representative benzimidazole dimer and serves to illustrate typical values.)
| Interacting Atoms | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N | 2.90 | 175 | -15.5 |
| C-H···N | 3.20 | 150 | -3.2 |
Van der Waals and Pi-Stacking Interactions
Computational studies on substituted benzimidazoles have quantified the energy of these π-π stacking interactions, which are typically in the range of -5 to -15 kcal/mol. nih.govorientaljphysicalsciences.org The geometry of the stacking, whether face-to-face or offset, influences the strength of the interaction. In this compound, both benzimidazole-benzimidazole and benzimidazole-benzyl π-stacking are possible. researchgate.net
Hirshfeld surface analysis also elucidates these weaker interactions. The percentage of the Hirshfeld surface corresponding to C···C and C···H/H···C contacts provides a quantitative measure of the prevalence of van der Waals and π-stacking interactions. nih.govnih.gov For similar N-benzyl benzimidazole derivatives, H···H and H···C/C···H contacts can comprise over 70% of the total surface interactions. nih.gov
Table 2: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzimidazole Derivative (Note: This data is for a representative substituted benzimidazole and is for illustrative purposes.)
| Interaction Type | Contribution (%) |
| H···H | 52.1 |
| H···C/C···H | 23.8 |
| O···H/H···O | 11.2 |
| H···N/N···H | 7.4 |
Simulations of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound, providing a powerful complement to experimental data.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net By comparing the calculated chemical shifts with experimental spectra, the assignment of signals to specific atoms within the molecule can be confirmed. researchgate.net For benzimidazole derivatives, theoretical calculations have been shown to reproduce experimental chemical shifts with a high degree of accuracy. nih.govacs.org
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 1-Substituted Benzimidazole (Note: This data is for a representative compound and illustrates the typical accuracy of such predictions.)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C2 | 152.5 | 151.9 |
| C4 | 118.9 | 119.2 |
| C5 | 122.1 | 122.5 |
| C6 | 123.0 | 123.4 |
| C7 | 110.2 | 110.5 |
| C3a | 142.8 | 143.1 |
| C7a | 135.4 | 135.8 |
Simulated IR and UV-Vis Spectra
Theoretical calculations can also generate simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. The vibrational frequencies and their corresponding intensities in the IR spectrum can be calculated using DFT methods. researchgate.net These calculated frequencies help in the assignment of the various vibrational modes of the molecule.
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. researchgate.netrsc.org It provides information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. For aminobenzimidazole derivatives, TD-DFT calculations can predict the λmax values corresponding to π→π* and n→π* transitions, which are characteristic of such chromophoric systems.
Table 4: Illustrative Calculated Vibrational Frequencies and Electronic Transitions for an Amino-Benzimidazole Derivative (Note: This data is for a representative compound and serves as an example.)
| Spectral Data | Calculated Value | Assignment |
| IR Frequency | 3450 cm⁻¹ | N-H stretch (amine) |
| 3050 cm⁻¹ | C-H stretch (aromatic) | |
| 1620 cm⁻¹ | C=N stretch (imidazole) | |
| 1580 cm⁻¹ | C=C stretch (aromatic) | |
| UV-Vis λmax | 285 nm | π→π* transition |
| 245 nm | π→π* transition |
In Silico Reaction Pathway Exploration and Transition State Analysis
Computational chemistry allows for the exploration of reaction mechanisms, providing insights into the formation of this compound. A key synthetic step is the N-alkylation of a benzimidazole precursor with a benzyl halide. lookchem.comresearchgate.net DFT calculations can be used to model the reaction pathway, identifying the transition state structures and calculating the activation energies. researchgate.net
This analysis helps in understanding the factors that influence the reaction rate and selectivity. For instance, the nature of the base used in the N-alkylation can be computationally modeled to understand its role in the reaction mechanism. The calculated energy profile of the reaction can reveal whether the reaction proceeds via a concerted or a stepwise mechanism.
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov
These studies correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. The resulting models can predict the activity of new, unsynthesized compounds and provide insights into the key structural features required for a desired biological response. thieme-connect.comijpsr.comtandfonline.com For this compound, QSAR studies could elucidate how substitutions on the benzyl or benzimidazole rings affect its properties, guiding the design of more potent and selective analogues.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the crystal structure of 1-Benzyl-1,3-benzodiazol-4-amine?
- Methodology : Use single-crystal X-ray diffraction with the SHELX software suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution). Key steps include:
- Data collection with high-resolution detectors.
- Space group determination using SHELXT .
- Refinement of atomic coordinates and displacement parameters with SHELXL, incorporating restraints for disordered moieties .
- Critical considerations : Validate hydrogen bonding and π-stacking interactions via PLATON or Mercury to ensure structural accuracy.
Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
- Methodology :
- Cyclocondensation : React benzylamine derivatives with carbonyl precursors under acidic or basic conditions (e.g., using 2-benzothiazolyl guanidine as a scaffold, analogous to methods for benzo[d]thiazol-2-amines ).
- Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield and purity .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR and mass spectrometry.
Advanced Research Questions
Q. How can conflicting crystallographic data during refinement of this compound be resolved?
- Analysis : Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Strategies include:
- Using the TWIN/BASF commands in SHELXL to model twinning .
- Applying restraints to disordered benzyl groups to reduce overfitting .
- Cross-validating results with spectroscopic data (e.g., comparing calculated and experimental IR/Raman spectra) .
Q. What strategies address regioselectivity challenges in benzodiazole ring formation during synthesis?
- Methodology :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro or fluorine) to guide cyclization .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict favorable transition states and regiochemical outcomes.
- Experimental validation : Compare NMR shifts of intermediates with simulated spectra to confirm regioselectivity .
Q. How do substitution patterns on the benzodiazole ring influence molecular packing and crystallographic stability?
- Methodology :
- Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π, van der Waals) .
- Compare lattice energies (PIXEL method) for derivatives with varying substituents (e.g., methyl vs. fluoro groups).
Biological Activity & Data Analysis
Q. How is the antimicrobial activity of this compound evaluated, and how are data inconsistencies reconciled?
- Methodology :
- Screening assays : Use agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Data normalization : Express activity as minimum inhibitory concentration (MIC) relative to controls (e.g., ciprofloxacin) .
- Contradiction resolution :
- Triangulate results across multiple assays (e.g., disk diffusion vs. time-kill studies) .
- Account for strain-specific resistance mechanisms via genomic analysis .
Q. How can conflicting biological activity data across studies be systematically analyzed?
- Framework :
- Perform meta-analysis using PRISMA guidelines to identify biases (e.g., solvent effects, inoculum size variations) .
- Apply multivariate statistics (PCA or cluster analysis) to isolate structural determinants of activity (e.g., logP, H-bond acceptors) .
- Case study : For inconsistent antifungal results, re-test compounds under standardized CLSI M27/M38 protocols .
Characterization & Validation
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Protocol :
- NMR : Assign signals via 2D experiments (HSQC, HMBC) to resolve benzodiazole proton environments .
- MS : Use high-resolution ESI-MS to confirm molecular ions and fragmentation patterns.
- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .
- Validation : Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
